molecular formula C7H5ClN2O B029605 Zoxazolamine CAS No. 61-80-3

Zoxazolamine

Número de catálogo B029605
Número CAS: 61-80-3
Peso molecular: 168.58 g/mol
Clave InChI: YGCODSQDUUUKIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Zoxazolamine (also known by brand names such as Contrazole, Deflexol, Flexin, Miazol, Uri-Boi, Zoxamine, Zoxine) is a muscle relaxant . It was synthesized in 1953 and introduced clinically in 1955 but was withdrawn due to hepatotoxicity . One of its active metabolites, chlorzoxazone, was found to show less toxicity, and was subsequently marketed in place of zoxazolamine .


Molecular Structure Analysis

Zoxazolamine has the molecular formula C7H5ClN2O and a molar mass of 168.58 g·mol−1 . Its IUPAC name is 5-Chloro-1,3-benzoxazol-2-amine .


Physical And Chemical Properties Analysis

Zoxazolamine has a density of 1.5±0.1 g/cm3, a boiling point of 316.8±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 55.8±3.0 kJ/mol and a flash point of 145.4±25.7 °C .

Aplicaciones Científicas De Investigación

Muscle Relaxant

Zoxazolamine is known to be used as a muscle relaxant. It has been approved for the relief of muscle spasm in conditions such as musculoskeletal disorders and neurological diseases .

Neurological Research

Zoxazolamine has been shown to decrease striatal dopamine turnover without directly affecting dopamine synthesis, catabolism, reuptake, or release . This makes it a valuable tool in neurological research, particularly in studies related to dopamine and its role in various neurological conditions.

IK(Ca) Channel Opener

Zoxazolamine is an IK(Ca) channel opener . IK(Ca) channels, also known as intermediate-conductance calcium-activated potassium channels, play crucial roles in various physiological processes, including the regulation of smooth muscle tone and the activation of T lymphocytes.

Drug Metabolism Studies

Zoxazolamine is a model substrate frequently used in studies on hepatic cytochrome P-450 activity . It helps in understanding the metabolism of drugs in the liver and how different factors can influence this process.

Biological Stress Research

Zoxazolamine has been used in studies related to biological stress and oxidative stress . It has been found that stress can decrease drug response, a result which seems to be mainly attributed to the induction of hepatic drug metabolizing enzymes .

Pharmacokinetics Research

The intravenous pharmacokinetics of Zoxazolamine have been studied in rats at different dose levels . This research helps in understanding the dose-dependent behavior of the drug, which is crucial in determining the appropriate dosage for therapeutic applications.

Safety And Hazards

Zoxazolamine is classified as having acute toxicity, both oral and dermal, and can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Propiedades

IUPAC Name

5-chloro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCODSQDUUUKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045245
Record name 5-Chloro-2-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zoxazolamine

CAS RN

61-80-3
Record name Zoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zoxazolamine [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoxazolamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zoxazolamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zoxazolamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOXAZOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DOW362Q29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zoxazolamine
Reactant of Route 2
Zoxazolamine
Reactant of Route 3
Zoxazolamine
Reactant of Route 4
Zoxazolamine
Reactant of Route 5
Zoxazolamine
Reactant of Route 6
Zoxazolamine

Q & A

ANone: While the exact mechanism is not fully elucidated, zoxazolamine primarily acts as a centrally acting muscle relaxant. It is believed to inhibit polysynaptic reflexes within the central nervous system, particularly those involved in muscle tone and spasticity. [, , ]

ANone: Zoxazolamine inhibits both two- and three-neurone arcs, as well as complexes representing four- and five-neurone reflexes or reflexes mediated by slowly conducting fibers in ventral roots of spinal cats. This inhibition of various reflex pathways leads to a decrease in muscle tone and spasticity. []

ANone: The molecular formula of zoxazolamine is C10H12ClN3O, and its molecular weight is 225.68 g/mol.

ANone: Yes, 6-hydroxyzoxazolamine, a major metabolite of zoxazolamine, exhibits significantly reduced muscle relaxant properties compared to the parent compound. []

ANone: Interestingly, while chlorzoxazone (5-chloro-2(3H)-benzoxazolone) possesses muscle relaxant properties, its primary mechanism involves the activation of calcium-activated potassium channels (KCa), leading to chloride secretion across epithelia. This mechanism differs from the proposed central nervous system action of zoxazolamine. []

ANone: Zoxazolamine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. The major metabolic pathway involves aromatic hydroxylation to form 6-hydroxyzoxazolamine, which is subsequently conjugated and excreted in the urine. [, ]

ANone: Yes, studies in rats have shown significant sex-related differences in zoxazolamine metabolism. Notably, nafenopin, a hypolipidemic agent, reduces zoxazolamine paralysis time in female rats but prolongs it in males, suggesting differential effects on drug-metabolizing enzymes. []

ANone: Research suggests that carrageenan-induced inflammation in rats potentiates zoxazolamine paralysis time and inhibits its metabolism in both sexes. This highlights the potential influence of inflammatory states on drug pharmacokinetics. []

ANone: Co-administration of zoxazolamine with chlorzoxazone has been shown to prolong the plasma half-life of chlorzoxazone in mice and dogs. This interaction is attributed to the formation of an insoluble complex between the two drugs, altering the metabolism and clearance of chlorzoxazone. []

ANone: Thymectomy in rats has been observed to prolong zoxazolamine paralysis time, suggesting a potential role of the thymus in drug metabolism or clearance. This effect can be partially reversed by pretreatment with agents that induce hepatic microsomal enzymes, such as pregnenolone-16α-carbonitrile (PCN). []

ANone: Studies in rats exposed to simulated high-altitude conditions (hypobaric hypoxia) demonstrate a significant delay in regaining the righting reflex after zoxazolamine administration. This suggests that oxygen limitation at high altitudes can impair drug metabolism and prolong drug action. []

ANone: Yes, a strong correlation exists between zoxazolamine paralysis time and the activity of hepatic microsomal enzymes responsible for its metabolism. Factors influencing enzyme activity, such as genetic variations, drug interactions, and physiological states, can significantly alter zoxazolamine's duration of action. [, , , , , , , ]

ANone: Flavone, a compound found in various plants, has been shown to stimulate the metabolism of zoxazolamine both in vitro and in vivo in neonatal rats. This effect is attributed to flavone's ability to activate hepatic microsomal enzymes involved in zoxazolamine hydroxylation. [, ]

ANone: Yes, zoxazolamine demonstrates uricosuric effects in humans. Studies show that it increases urate clearance in a dose-dependent manner. Interestingly, this uricosuric effect is not observed in dogs. [, ]

ANone: Splenectomy in rats has been shown to prolong zoxazolamine paralysis time and decrease the activity of drug-metabolizing enzymes in the liver, highlighting a potential link between splenic function and drug metabolism. []

ANone: Yes, there have been documented cases of fatal hepatic necrosis in patients receiving zoxazolamine. While the exact cause-and-effect relationship is challenging to establish definitively, these cases emphasize the potential for serious liver toxicity associated with zoxazolamine use. []

ANone: Yes, studies in mice demonstrate that repeated administration of zoxazolamine can induce its own metabolism, leading to a shorter elimination half-life upon subsequent dosing. This self-induction is attributed to the stimulation of liver microsomal enzymes responsible for zoxazolamine hydroxylation. []

ANone: Yes, various drugs and chemicals can significantly alter the metabolism of zoxazolamine. For example, pretreatment with phenobarbital, a known inducer of drug-metabolizing enzymes, can shorten zoxazolamine paralysis time. Conversely, inhibitors of drug metabolism, such as carbon monoxide, can prolong its duration of action. [, , , ]

ANone: Research suggests that pretreatment with certain food additives, such as diphenyl, o-phenylphenol, piperonyl butoxide, and thiabendazole, can prolong zoxazolamine paralysis time in mice, indicating potential interactions with hepatic drug-metabolizing enzymes. []

ANone: Zoxazolamine was introduced in the late 1950s as a centrally acting muscle relaxant. Early clinical trials investigated its potential in treating various conditions characterized by muscle spasticity, including cerebral palsy, multiple sclerosis, and spinal cord injuries. [, , ]

ANone: Zoxazolamine has served as a valuable tool in studying drug metabolism, particularly the cytochrome P450 enzyme system. Its relatively short duration of action and susceptibility to modulation by various factors, including genetic predisposition, drug interactions, and environmental exposures, have made it a useful probe for investigating the complexities of drug biotransformation and its implications for pharmacological responses. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.